molecular formula C20H21N3O B2522535 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide CAS No. 1448130-21-9

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide

Cat. No. B2522535
CAS RN: 1448130-21-9
M. Wt: 319.408
InChI Key: UPTDZBKJPCXUPC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in preclinical studies as a potential cancer immunotherapy agent.

Mechanism of Action

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide works by blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. When adenosine binds to this receptor, it suppresses the immune response and promotes tumor growth. By inhibiting this receptor, N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide can enhance the anti-tumor immune response and promote tumor regression.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It can enhance T cell activation and proliferation, increase cytokine production, and promote tumor cell death. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties and can be administered orally. However, one limitation is that it has only been tested in preclinical models, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide. One area of interest is its potential use in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. It may also be useful in the treatment of autoimmune diseases, where adenosine signaling plays a role in immune suppression. Further studies are needed to determine the optimal dosing and administration schedule for N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of imidazo[1,2-a]pyridine with cyclopropylamine to form the intermediate compound. This intermediate is then reacted with m-tolylacetic acid to produce the final product, N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide.

Scientific Research Applications

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide has been extensively studied in preclinical models of cancer, where it has shown the ability to enhance the anti-tumor immune response. It works by blocking the adenosine A2A receptor, which is known to suppress the immune system. By inhibiting this receptor, N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide can activate T cells and enhance their ability to recognize and attack cancer cells.

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-4-6-16(11-15)12-20(24)23(17-8-9-17)14-18-13-21-19-7-2-3-10-22(18)19/h2-7,10-11,13,17H,8-9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDZBKJPCXUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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